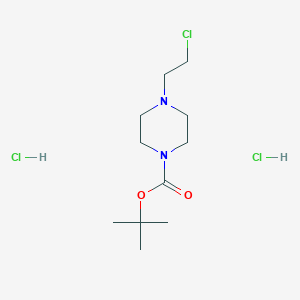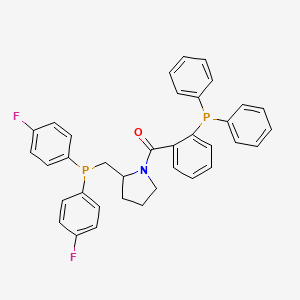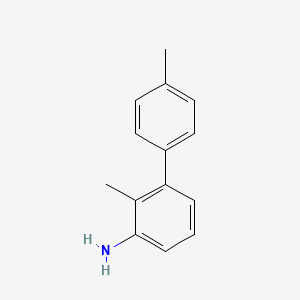![molecular formula C21H28O4 B14779470 (10R,13S,17R)-17-acetyl-17-hydroxy-10,13-dimethyl-1,2,6,7,8,9,12,14,15,16-decahydrocyclopenta[a]phenanthrene-3,11-dione](/img/structure/B14779470.png)
(10R,13S,17R)-17-acetyl-17-hydroxy-10,13-dimethyl-1,2,6,7,8,9,12,14,15,16-decahydrocyclopenta[a]phenanthrene-3,11-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(10R,13S,17R)-17-acetyl-17-hydroxy-10,13-dimethyl-1,2,6,7,8,9,12,14,15,16-decahydrocyclopenta[a]phenanthrene-3,11-dione is a complex organic compound with a unique structure This compound is part of the steroid family and is known for its significant biological activities
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (10R,13S,17R)-17-acetyl-17-hydroxy-10,13-dimethyl-1,2,6,7,8,9,12,14,15,16-decahydrocyclopenta[a]phenanthrene-3,11-dione involves multiple steps. The process typically starts with the preparation of the core cyclopenta[a]phenanthrene structure, followed by the introduction of functional groups at specific positions. Common reagents used in these reactions include organometallic compounds, oxidizing agents, and protecting groups to ensure selective reactions.
Industrial Production Methods
Industrial production of this compound often involves large-scale organic synthesis techniques. These methods are optimized for yield and purity, utilizing advanced technologies such as continuous flow reactors and automated synthesis platforms. The reaction conditions are carefully controlled to maintain the stereochemistry of the compound, which is crucial for its biological activity.
Analyse Des Réactions Chimiques
Types of Reactions
(10R,13S,17R)-17-acetyl-17-hydroxy-10,13-dimethyl-1,2,6,7,8,9,12,14,15,16-decahydrocyclopenta[a]phenanthrene-3,11-dione undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can reduce ketones and aldehydes to alcohols.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens or organometallic compounds.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce alcohols.
Applications De Recherche Scientifique
Chemistry
In chemistry, (10R,13S,17R)-17-acetyl-17-hydroxy-10,13-dimethyl-1,2,6,7,8,9,12,14,15,16-decahydrocyclopenta[a]phenanthrene-3,11-dione is used as a model compound to study steroid chemistry and reaction mechanisms.
Biology
In biology, this compound is studied for its role in cellular processes and its potential as a biomarker for certain diseases.
Medicine
In medicine, this compound is investigated for its therapeutic potential, particularly in hormone-related treatments.
Industry
In industry, this compound is used in the synthesis of pharmaceuticals and as an intermediate in the production of other complex molecules.
Mécanisme D'action
The mechanism of action of (10R,13S,17R)-17-acetyl-17-hydroxy-10,13-dimethyl-1,2,6,7,8,9,12,14,15,16-decahydrocyclopenta[a]phenanthrene-3,11-dione involves its interaction with specific molecular targets, such as hormone receptors. It can modulate the activity of these receptors, influencing various biological pathways and processes. The exact pathways involved depend on the specific context and application of the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
Estradiol: A similar steroid with significant biological activity.
Testosterone: Another steroid with well-known effects on the body.
Cortisol: A steroid involved in stress response and metabolism.
Propriétés
Formule moléculaire |
C21H28O4 |
|---|---|
Poids moléculaire |
344.4 g/mol |
Nom IUPAC |
(10R,13S,17R)-17-acetyl-17-hydroxy-10,13-dimethyl-1,2,6,7,8,9,12,14,15,16-decahydrocyclopenta[a]phenanthrene-3,11-dione |
InChI |
InChI=1S/C21H28O4/c1-12(22)21(25)9-7-16-15-5-4-13-10-14(23)6-8-19(13,2)18(15)17(24)11-20(16,21)3/h10,15-16,18,25H,4-9,11H2,1-3H3/t15?,16?,18?,19-,20-,21-/m0/s1 |
Clé InChI |
PUKLDDOGISCFCP-SSALKEIKSA-N |
SMILES isomérique |
CC(=O)[C@]1(CCC2[C@@]1(CC(=O)C3C2CCC4=CC(=O)CC[C@]34C)C)O |
SMILES canonique |
CC(=O)C1(CCC2C1(CC(=O)C3C2CCC4=CC(=O)CCC34C)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


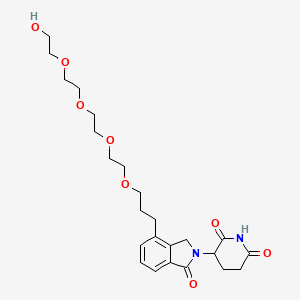


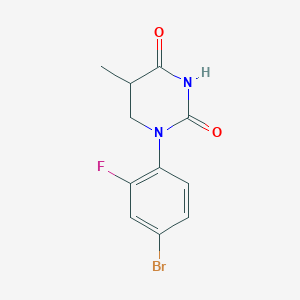
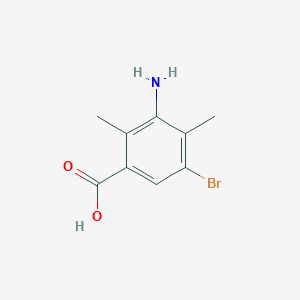
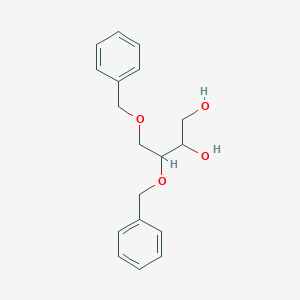
![2-Amino-1-[4-(dimethylamino)piperidin-1-yl]propan-1-one](/img/structure/B14779432.png)
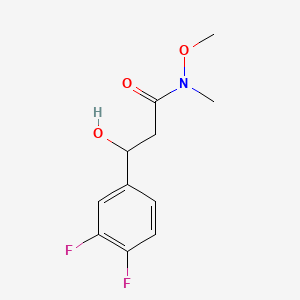
![benzyl N-[2-[(2-amino-3-methylbutanoyl)-ethylamino]cyclohexyl]carbamate](/img/structure/B14779444.png)
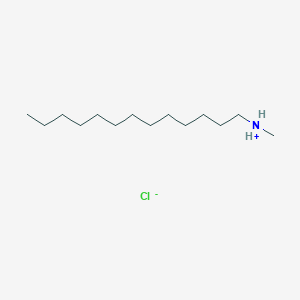
![6-oxo-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl]-1H-pyrazine-3-carboxamide](/img/structure/B14779453.png)
